REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+]([O-])=O)=[C:6](C2SC=CC=2)[CH:5]=[CH:4][N:3]=1.[Na+].[I-:17].[CH3:18][C:19](Cl)=[O:20].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+].[C:33](#N)[CH3:34]>>[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:1]([C:19](=[O:20])[CH3:18])[CH:33]=[CH:34][C:7]=12.[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[NH:1][CH:18]=[CH:19][C:7]=12 |f:1.2,4.5.6,7.8|
|
Name
|
Compound 2
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1[N+](=O)[O-])C=1SC=CC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 85° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was further washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+]([O-])=O)=[C:6](C2SC=CC=2)[CH:5]=[CH:4][N:3]=1.[Na+].[I-:17].[CH3:18][C:19](Cl)=[O:20].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+].[C:33](#N)[CH3:34]>>[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[N:1]([C:19](=[O:20])[CH3:18])[CH:33]=[CH:34][C:7]=12.[I:17][C:6]1[CH:5]=[CH:4][N:3]=[C:2]2[NH:1][CH:18]=[CH:19][C:7]=12 |f:1.2,4.5.6,7.8|
|
Name
|
Compound 2
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1[N+](=O)[O-])C=1SC=CC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 85° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was further washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)N(C=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C2C(=NC=C1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |